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These application notes provide detailed protocols for commonly used in vitro assays to study

cell migration and invasion, critical processes in various physiological and pathological

phenomena, including cancer metastasis, immune response, and tissue regeneration. The

following sections detail the principles, methodologies, and data analysis for the Scratch

(Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.

Scratch (Wound Healing) Assay
The scratch assay is a straightforward and widely used method to study collective cell

migration in vitro. It involves creating an artificial gap, or "scratch," in a confluent cell monolayer

and monitoring the rate at which the cells close the gap over time.

Experimental Protocol
Cell Seeding: Plate cells in a 6-well plate at a density that will form a confluent monolayer

within 24 hours. The optimal seeding density is cell-type dependent and may require

preliminary experiments to determine. For example, 1 x 10^6 B16F10 melanoma cells can

be seeded in a 6-well plate 24 hours prior to creating the wound.[1]

Scratch Creation: Once the cells have formed a confluent monolayer, use a sterile 100 µl or

200 µl pipette tip to create a straight scratch across the center of the well.[2][3] It is crucial to

create a clean and consistent scratch in all wells to minimize variability.[4]
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Washing: Gently wash the wells twice with sterile 1X Phosphate-Buffered Saline (PBS) to

remove any detached cells and debris.[4]

Addition of Medium: Add fresh, pre-warmed culture medium to the wells. Depending on the

experimental design, this medium can contain specific treatments, such as growth factors or

inhibitors. To focus on cell migration, serum-free medium can be used to minimize cell

proliferation.[3]

Image Acquisition: Immediately after creating the scratch (time 0), and at regular intervals

thereafter (e.g., every 6, 12, 24, and 48 hours), capture images of the scratch using a phase-

contrast microscope.[2] Time-lapse microscopy can also be employed for a more detailed

analysis of cell movement.[4][5]

Data Analysis: The rate of wound closure is determined by measuring the area of the cell-

free gap at each time point. This can be done using image analysis software like ImageJ/Fiji.

[4][6] The percentage of wound closure can be calculated using the following formula:

Wound Closure % = [(Area at T₀ - Area at Tt) / Area at T₀] x 100

Where T₀ is the initial time point and Tt is the subsequent time point.[7]

Data Presentation
Quantitative data from the scratch assay can be summarized in a table for easy comparison

between different experimental conditions.

Treatment Time (hours)
Average Wound
Area (µm²) (± SD)

Percent Wound
Closure (± SD)

Control 0 500,000 (± 15,000) 0

24 250,000 (± 12,000) 50 (± 2.4)

48 50,000 (± 8,000) 90 (± 1.6)

Treatment X 0 500,000 (± 16,000) 0

24 400,000 (± 14,000) 20 (± 2.8)

48 300,000 (± 11,000) 40 (± 2.2)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2019.00107/full
https://www.frontiersin.org/journals/neurology/articles/10.3389/fneur.2025.1665835/full
https://bio-protocol.org/exchange/minidetail?id=6552839&type=30
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2019.00107/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00633/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2019.00107/full
https://www.youtube.com/watch?v=OgzyJJi-0Ik
https://www.researchgate.net/publication/288889033_Robust_Quantitative_Scratch_Assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8085346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow Diagram

Preparation Data Acquisition Analysis

Seed cells to form a
confluent monolayer

Create a scratch with
a pipette tip

Wash with PBS to
remove debris

Add fresh medium
(with/without treatment) Image scratch at T=0 Incubate for desired

time points
Image scratch at

subsequent time points
Measure wound area

using ImageJ/Fiji
Calculate percent

wound closure

Click to download full resolution via product page

Figure 1: Experimental workflow for the scratch (wound healing) assay.

Transwell (Boyden Chamber) Assay
The transwell assay, also known as the Boyden chamber assay, is used to assess the

migratory and invasive capacity of cells in response to a chemoattractant.[1] The assay utilizes

a chamber with two compartments separated by a microporous membrane.

Experimental Protocol
Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, replace

the culture medium with serum-free medium and incubate for 24 hours to serum-starve the

cells. This increases their sensitivity to chemoattractants.[8] On the day of the experiment,

detach the cells using a non-enzymatic cell dissociation buffer or trypsin, and resuspend

them in a serum-free medium at a desired concentration (e.g., 1x10^5 cells/mL).

Chamber Preparation:

Migration Assay: Place the transwell inserts (e.g., with 8 µm pores) into the wells of a 24-

well plate.[9]

Invasion Assay: For invasion assays, the transwell membrane must first be coated with an

extracellular matrix (ECM) material, such as Matrigel.[1][10] Thaw Matrigel on ice, add a

diluted solution to the top of the inserts, and incubate at 37°C for 2-4 hours to allow it to

solidify.[10]

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% Fetal

Bovine Serum) to the lower chamber of the 24-well plate.[9]
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Cell Seeding: Add the prepared cell suspension to the upper chamber of the transwell insert.

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for

sufficient cell migration or invasion (e.g., 16-48 hours), which should be optimized for each

cell type.[9]

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the

upper chamber and use a cotton swab to gently remove the non-migrated cells from the top

surface of the membrane.[1][9]

Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 70%

ethanol or 4% paraformaldehyde for 10-20 minutes.[1][2] Stain the fixed cells with a solution

such as 0.1% to 1% crystal violet for 10-30 minutes.[2][9]

Image Acquisition and Quantification: After washing to remove excess stain, allow the

membrane to dry. The stained, migrated cells can then be visualized and counted under a

microscope.[9] Alternatively, the stain can be eluted, and the absorbance measured with a

plate reader for a more quantitative readout.[8]

Data Presentation
Quantitative data from the transwell assay can be presented in a table to compare the

migratory or invasive potential of cells under different conditions.

Treatment
Average Number of
Migrated/Invaded Cells per
Field (± SD)

Percent Migration/Invasion
vs. Control (± SD)

Control 150 (± 25) 100

Chemoattractant A 450 (± 40) 300 (± 26.7)

Inhibitor B + Chemoattractant

A
200 (± 30) 133 (± 20.0)
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Figure 2: Experimental workflow for the transwell migration/invasion assay.

Signaling Pathways in Cell Migration
Cell migration is a complex process orchestrated by a network of signaling pathways that

regulate the dynamics of the cytoskeleton.[11] A key signaling cascade involved is the Rho

family of small GTPases, including Rho, Rac, and Cdc42. These proteins act as molecular

switches, cycling between an active GTP-bound state and an inactive GDP-bound state.

Extracellular signals, such as growth factors, bind to cell surface receptors, leading to the

activation of Rho GTPases.[12] Activated Cdc42 promotes the formation of filopodia, which are

thin, finger-like protrusions that act as sensors of the extracellular environment. Rac activation

leads to the formation of lamellipodia, broad, sheet-like protrusions that drive the cell forward.

Rho activation results in the formation of stress fibers and focal adhesions, which are crucial for

cell contraction and adhesion to the extracellular matrix.[12]

Signaling Pathway Diagram
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Figure 3: Simplified signaling pathway of Rho GTPases in cell migration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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